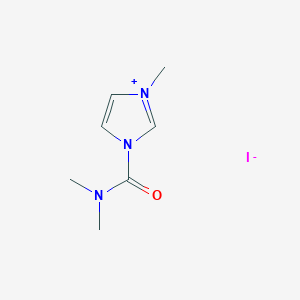![molecular formula C9H19NO2 B13156580 [4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol](/img/structure/B13156580.png)
[4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol: is an organic compound with a unique structure that includes an oxane ring substituted with aminomethyl and hydroxymethyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol typically involves the reaction of 2,6-dimethyloxan with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The hydroxymethyl group in [4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxane derivatives.
科学研究应用
Chemistry: In chemistry, [4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery and development.
Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential. These derivatives could act as inhibitors or modulators of specific biological pathways, offering potential treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of [4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxymethyl group can participate in redox reactions, altering the oxidative state of the target molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
- [4-(Aminomethyl)-2,6-dimethylphenoxy]methanol
- [4-(Aminomethyl)-2,6-dimethylphenyl]methanol
- [4-(Aminomethyl)-2,6-dimethylpyridin-4-yl]methanol
Comparison: Compared to these similar compounds, [4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol has a unique oxane ring structure, which imparts different chemical and physical properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a distinct compound with specific applications.
属性
分子式 |
C9H19NO2 |
|---|---|
分子量 |
173.25 g/mol |
IUPAC 名称 |
[4-(aminomethyl)-2,6-dimethyloxan-4-yl]methanol |
InChI |
InChI=1S/C9H19NO2/c1-7-3-9(5-10,6-11)4-8(2)12-7/h7-8,11H,3-6,10H2,1-2H3 |
InChI 键 |
ZURWYCCVMWOIIY-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CC(O1)C)(CN)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



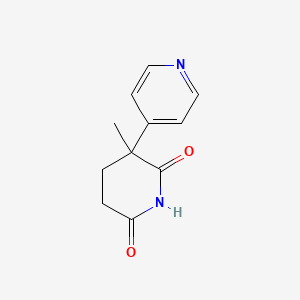


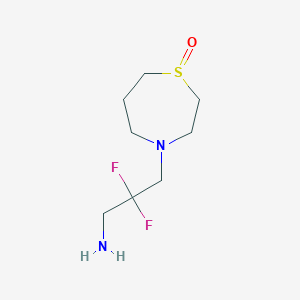
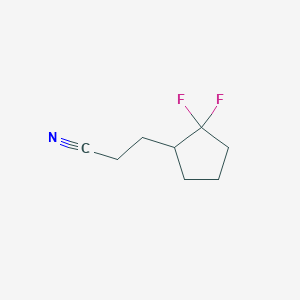
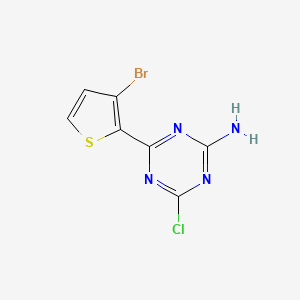

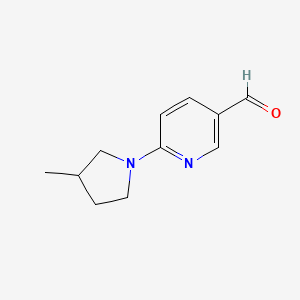
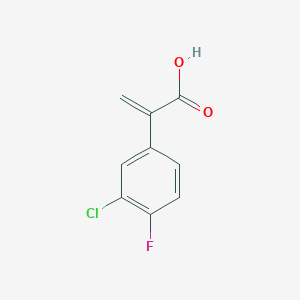
![5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13156570.png)

